
Methyl-(1-pyrazin-2-yl-ethyl)-amine
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Overview
Description
Methyl-(1-pyrazin-2-yl-ethyl)-amine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-pyrazin-2-yl-ethyl)-amine typically involves the reaction of pyrazine derivatives with suitable alkylating agents. One common method is the alkylation of pyrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-pyrazin-2-yl-ethyl)-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated pyrazine derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Methyl-(1-pyrazin-2-yl-ethyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of Methyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(pyridin-2-yl)ethylamine: A similar compound with a pyridine ring instead of a pyrazine ring.
2-(Methyl(1-(pyrazin-2-yl)ethyl)amino)acetic acid: A derivative with an additional acetic acid group.
Uniqueness
Methyl-(1-pyrazin-2-yl-ethyl)-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl-(1-pyrazin-2-yl-ethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, presenting data tables, case studies, and detailed evaluations from diverse sources.
Chemical Structure and Properties
This compound belongs to a class of pyrazine derivatives that have been studied for their therapeutic potential. Its structure can be represented as follows:
This compound features a pyrazine ring, which is known for its versatility in biological applications.
Anticancer Activity
Research has shown that pyrazine derivatives exhibit significant anticancer properties. In a study evaluating various pyrazine compounds, including this compound, significant cytotoxic effects were observed against several human cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | % Viability at 24h |
---|---|---|---|
This compound | MCF7 | 0.1 | 20% |
MDA-MB-231 | 0.1 | 30% | |
HCT116 | 0.01 | 14% |
The data indicates that at concentrations as low as 0.1 µM, this compound significantly reduced cell viability in MCF7 and MDA-MB-231 cell lines after 24 hours of treatment .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with this compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.16 mg/mL |
Escherichia coli | >1 mg/mL |
The compound exhibited a strong inhibitory effect on Staphylococcus aureus, including methicillin-resistant strains, while showing weaker activity against Gram-negative bacteria like Escherichia coli .
Case Studies
A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In vitro experiments indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.
Case Study Summary
Objective: To evaluate the synergistic effects of this compound with standard chemotherapy agents.
Findings:
- Enhanced cytotoxicity was observed when combined with doxorubicin.
- The combination treatment reduced IC50 values significantly compared to monotherapy.
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSAPHQSHGUVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.